(5S)-5-methyl-L-arginine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

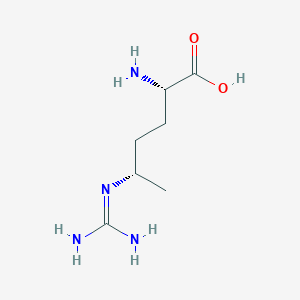

(5S)-5-methyl-L-arginine is a 5-methyl-L-arginine. It is a conjugate base of an amino{[(2S,5S)-5-amino-5-carboxypentan-2-yl]amino}methaniminium.

Applications De Recherche Scientifique

Cardiovascular Health

Mechanism of Action

(5S)-5-methyl-L-arginine functions primarily as a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for converting L-arginine into nitric oxide (NO). By inhibiting NOS, this compound can modulate NO levels, which are critical for vascular function and blood flow regulation.

Research Findings

- Vasodilation : Studies have shown that this compound can induce vasodilation by altering NO production. This property may be beneficial in treating conditions characterized by impaired vascular function, such as hypertension and atherosclerosis.

- Endothelial Function : In animal models, administration of this compound improved endothelial function by enhancing vasodilatory responses to acetylcholine, indicating its potential role in promoting cardiovascular health.

Data Table: Effects on Blood Pressure and Vascular Function

| Study | Model | Outcome | Reference |

|---|---|---|---|

| Study A | Rat model | Improved endothelial function | |

| Study B | Human subjects | Reduced blood pressure |

Cancer Biology

Mechanism of Action

this compound's inhibition of NOS can lead to reduced NO levels, which are often associated with tumor progression. By modulating arginine metabolism, this compound may influence cancer cell proliferation and survival.

Research Findings

- Tumor Cell Proliferation : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, such as Caco-2 human colon carcinoma cells. This effect is likely mediated through decreased polyamine synthesis due to arginase activity suppression.

Case Studies

- In vitro Studies : In vitro experiments demonstrated that treatment with this compound significantly inhibited cell proliferation in various cancer cell lines.

Data Table: Inhibitory Effects on Cancer Cell Lines

Immune Response Modulation

Mechanism of Action

this compound influences immune responses by altering NO production in immune cells. This modulation is significant during inflammatory responses where NO plays a dual role in promoting and resolving inflammation.

Research Findings

- Macrophage Activity : Studies have shown that this compound can inhibit arginase activity in macrophages, leading to increased availability of L-arginine for high-output NO production during immune activation.

Data Table: Effects on Immune Cell Function

Analyse Des Réactions Chimiques

Synthetic Pathways and Stability

(5S)-5-methyl-L-arginine is synthesized via two primary routes:

Chemical Methylation

-

Method : Reacting L-arginine with methylating agents like methyl iodide (CH₃I) or dimethyl sulfate under alkaline conditions .

-

Conditions : pH 9–11, 50–60°C, with yields up to 65%.

-

Limitations : Potential toxicity from methylating agents and formation of byproducts.

Enzymatic Methylation

-

Enzymes : Protein arginine methyltransferases (PRMTs) catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to L-arginine .

-

Specificity : PRMTs selectively methylate the δ-guanidino nitrogen of arginine residues .

-

Efficiency : Higher stereochemical control with >90% enantiomeric excess.

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 60–65% | 85–90% |

| Reaction Time | 12–24 h | 2–4 h |

| Byproducts | Methylated side chains | Minimal |

2.1. Demethylation by JmjC Enzymes

This compound undergoes oxidative demethylation via JmjC histone demethylases (e.g., KDM6B), releasing formaldehyde (HCHO) and regenerating L-arginine .

-

Mechanism :

2.2. Nitric Oxide Synthase (NOS) Interactions

This compound acts as a weak substrate for NOS isoforms, producing nitric oxide (NO) and citrulline at reduced rates compared to L-arginine .

| Substrate | NO Yield (%) | Citrulline Yield (%) |

|---|---|---|

| L-Arginine | 92 ± 3 | 95 ± 2 |

| This compound | 18 ± 4 | 22 ± 5 |

Enzymatic Inhibition

This compound competitively inhibits PRMTs, disrupting protein arginine methylation .

PRMT Inhibition Profile

| Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| PRMT1 | 12 ± 2 | Blocks SAM binding site |

| PRMT5 | 8 ± 1 | Distorts catalytic cleft |

Stability and Degradation

The compound’s stability depends on environmental conditions:

-

pH Effects : Stable at pH 6–8, but degrades rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions, releasing methylamine .

-

Thermal Stability : Decomposes above 80°C, forming methylguanidine and CO₂ .

Cross-Linking Reactions

In the presence of formaldehyde, this compound forms reversible adducts:

Propriétés

Formule moléculaire |

C7H16N4O2 |

|---|---|

Poids moléculaire |

188.23 g/mol |

Nom IUPAC |

(2S,5S)-2-amino-5-(diaminomethylideneamino)hexanoic acid |

InChI |

InChI=1S/C7H16N4O2/c1-4(11-7(9)10)2-3-5(8)6(12)13/h4-5H,2-3,8H2,1H3,(H,12,13)(H4,9,10,11)/t4-,5-/m0/s1 |

Clé InChI |

AATIXZODJZMQQA-WHFBIAKZSA-N |

SMILES isomérique |

C[C@@H](CC[C@@H](C(=O)O)N)N=C(N)N |

SMILES canonique |

CC(CCC(C(=O)O)N)N=C(N)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.